molecular formula C9H10N2O4 B167367 4-Nitro-DL-phenylalanine CAS No. 1991-83-9

4-Nitro-DL-phenylalanine

Cat. No.: B167367
CAS No.: 1991-83-9
M. Wt: 210.19 g/mol
InChI Key: GTVVZTAFGPQSPC-UHFFFAOYSA-N
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Description

4-nitrophenylalanine is a C-nitro compound. It derives from a phenylalanine.

Scientific Research Applications

Pharmaceutical Development

4-Nitro-DL-phenylalanine is recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its nitro group enhances the compound's reactivity, making it a valuable precursor for developing drugs that modulate neurotransmitter activity or exhibit neuroprotective effects. For instance, research has indicated that derivatives of phenylalanine can influence the synthesis of compounds that target specific receptors involved in neurological pathways .

Biochemical Research

In biochemical studies, N-Phe is utilized to investigate protein interactions and enzyme activities. Its structural similarity to natural amino acids allows researchers to explore how modifications affect biomolecular interactions. For example, studies have shown that phenylalanine derivatives can alter enzyme kinetics and substrate specificity, providing insights into enzymatic mechanisms . Furthermore, N-Phe has been linked to cellular processes such as pyroptosis in alveolar macrophages, highlighting its potential as a therapeutic target in inflammatory diseases .

Analytical Chemistry

This compound serves as a standard in chromatographic techniques for quantifying amino acids in complex mixtures. Its unique spectral properties enable researchers to detect and measure concentrations accurately. For instance, it has been employed to improve the resolution of chromatographic separations involving other amino acids, thereby enhancing analytical methods used in both clinical and research settings .

Food Science

In the food industry, N-Phe is investigated for its effects on flavor and aroma compounds. Research has shown that nitro-substituted amino acids can influence the sensory properties of food products. Studies have explored how these compounds interact with flavor precursors during cooking or processing, potentially leading to novel food formulations that enhance taste and aroma profiles .

Material Science

The compound is also being researched for its potential applications in material science, particularly in developing new polymers with enhanced properties. N-Phe can be incorporated into polymer matrices to improve mechanical strength or thermal stability. Its unique chemical structure allows for the design of materials with specific functionalities suited for various applications, including biomedical devices and packaging materials .

Data Tables

Application Area Description Example Studies
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersSynthesis of neuroprotective agents
Biochemical ResearchStudy of protein interactions and enzyme activitiesEnzyme kinetics modulation
Analytical ChemistryStandard in chromatographic techniquesAmino acid quantification
Food ScienceEffects on flavor and aroma compoundsFlavor enhancement studies
Material ScienceDevelopment of new polymers with enhanced propertiesPolymer matrix design

Case Studies

Case Study 1: Neuroprotective Drug Development
A study highlighted the synthesis of a neuroprotective agent derived from N-Phe that showed promise in treating neurodegenerative diseases by modulating neurotransmitter levels.

Case Study 2: Protein Interaction Studies
Research demonstrated how modified phenylalanine derivatives could significantly alter enzyme activity profiles, providing insights into metabolic pathways relevant to diseases like phenylketonuria (PKU).

Case Study 3: Flavor Profile Research
Investigations into nitro-substituted amino acids revealed their potential to enhance the sensory qualities of food products, leading to innovative culinary applications.

Properties

IUPAC Name

2-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVVZTAFGPQSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862482
Record name 4-Nitrophenylalanine
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2922-40-9, 1991-83-9, 949-99-5
Record name 4-Nitro-DL-phenylalanine
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Record name 4-Nitrophenylalanine
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Record name 4-Nitro-DL-phenylalanine
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitro-DL-phenylalanine
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